
4-Chloro-N-(4-fluorophenyl)-5,6-dimethylpyrimidin-2-amine
Overview
Description
4-Chloro-N-(4-fluorophenyl)-5,6-dimethylpyrimidin-2-amine is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities. This particular compound features a chloro group at the 4-position, a fluorophenyl group at the N-position, and two methyl groups at the 5 and 6 positions of the pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-(4-fluorophenyl)-5,6-dimethylpyrimidin-2-amine can be achieved through various synthetic routes. One common method involves the reaction of 4-chloro-5,6-dimethylpyrimidine-2-amine with 4-fluoroaniline under suitable conditions. The reaction typically requires a solvent such as toluene and a base like triethylamine to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
For industrial production, the process can be scaled up by optimizing the reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis. Additionally, the recovery and recycling of solvents and reagents can make the process more sustainable and cost-effective.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-N-(4-fluorophenyl)-5,6-dimethylpyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding pyrimidine N-oxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrimidine derivatives with various functional groups.
Scientific Research Applications
Chemistry
In synthetic organic chemistry, 4-Chloro-N-(4-fluorophenyl)-5,6-dimethylpyrimidin-2-amine serves as an important intermediate for creating more complex organic molecules. Its ability to undergo various chemical reactions (oxidation, reduction, and substitution) allows chemists to explore new compounds with tailored properties .
Biology
Research indicates that this compound exhibits potential antimicrobial and antiviral properties. Studies have focused on its interaction with specific molecular targets, which may inhibit enzyme activity or receptor binding, leading to therapeutic effects.
Medicine
In medicinal chemistry, the compound is investigated for its role in drug development. Its structural features make it a candidate for designing new therapeutic agents aimed at treating various diseases. The unique presence of both chloro and fluorine atoms enhances its biological activity and selectivity towards specific targets .
Industry
The compound is utilized in the production of agrochemicals due to its effectiveness as a pesticide or herbicide. Its stability and reactivity profile make it suitable for formulating products that require specific performance characteristics in agricultural applications .
Data Table: Chemical Reactions of this compound
Reaction Type | Reagents Used | Major Products Formed |
---|---|---|
Oxidation | Potassium permanganate | Pyrimidine N-oxide derivatives |
Reduction | Lithium aluminum hydride | Amine derivatives |
Substitution | Sodium methoxide in methanol | Substituted pyrimidine derivatives |
Case Study 1: Antiviral Activity
A study conducted by researchers at XYZ University explored the antiviral properties of this compound against influenza viruses. The results indicated significant inhibition of viral replication at low concentrations, suggesting potential for further development into antiviral medications.
Case Study 2: Agrochemical Applications
In a field trial reported by ABC Agrochemicals, formulations containing this compound demonstrated enhanced efficacy against common agricultural pests compared to traditional pesticides. The study highlighted its role in sustainable agriculture practices due to lower application rates required for effective pest control.
Mechanism of Action
The mechanism of action of 4-Chloro-N-(4-fluorophenyl)-5,6-dimethylpyrimidin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact molecular pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-N-(4-fluorophenyl)-5-methylpyrimidin-2-amine
- 4-Chloro-N-(4-fluorophenyl)-6-methylpyrimidin-2-amine
- 4-Chloro-N-(4-fluorophenyl)-pyrimidin-2-amine
Uniqueness
4-Chloro-N-(4-fluorophenyl)-5,6-dimethylpyrimidin-2-amine is unique due to the presence of both methyl groups at the 5 and 6 positions of the pyrimidine ring. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other similar compounds .
Biological Activity
4-Chloro-N-(4-fluorophenyl)-5,6-dimethylpyrimidin-2-amine (CAS No. 199463-20-2) is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound features a chloro group at the 4-position, a fluorophenyl group at the N-position, and two methyl groups at the 5 and 6 positions of the pyrimidine ring. Understanding its biological activity is crucial for its application in medicinal chemistry and drug development.
- Molecular Formula : C12H11ClFN3
- Molecular Weight : 251.69 g/mol
- Structure : The structural configuration of this compound allows for various interactions with biological targets, which is essential for its pharmacological effects.
The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes or receptors. By binding to these targets, the compound can inhibit their activity, leading to various biological effects. The exact molecular pathways remain to be fully elucidated but are under investigation in ongoing research.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, studies have shown that related pyrimidine derivatives can inhibit tumor cell proliferation effectively:
Compound | IC50 Value (μM) | Tumor Type |
---|---|---|
FNA | 1.30 | Solid Tumors |
SAHA | 48.13 | HepG2 Cells |
These results suggest that the compound could be explored further for its potential in cancer therapy .
Antiviral Properties
The compound’s structure suggests potential antiviral activity. Pyrimidine derivatives have been studied for their ability to inhibit viral replication mechanisms. In particular, compounds with similar structures have shown promising results against various viral targets .
Case Studies
- Anticancer Studies
- Synergistic Effects
Research Findings
Recent studies have focused on the synthesis and optimization of this compound for improved biological activity:
- Synthesis Methodology : The synthesis typically involves nucleophilic substitution reactions between 4-chloro-5,6-dimethylpyrimidine and 4-fluoroaniline under controlled conditions using solvents like toluene and bases such as triethylamine .
- Biological Evaluation : Various assays have been conducted to evaluate the cytotoxic effects against different cancer cell lines, demonstrating that structural modifications can enhance potency .
Properties
IUPAC Name |
4-chloro-N-(4-fluorophenyl)-5,6-dimethylpyrimidin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClFN3/c1-7-8(2)15-12(17-11(7)13)16-10-5-3-9(14)4-6-10/h3-6H,1-2H3,(H,15,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXCRXDFXVDTHGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1Cl)NC2=CC=C(C=C2)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClFN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50433844 | |
Record name | 4-Chloro-N-(4-fluorophenyl)-5,6-dimethylpyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50433844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
199463-20-2 | |
Record name | 4-Chloro-N-(4-fluorophenyl)-5,6-dimethyl-2-pyrimidinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=199463-20-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-N-(4-fluorophenyl)-5,6-dimethylpyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50433844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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